4-(1-Boc-3-pyrrolidinyl)quinoline
CAS No.:
Cat. No.: VC20476527
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O2 |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | tert-butyl 3-quinolin-4-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3 |
| Standard InChI Key | HJEHUFDLHRLXTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC3=CC=CC=C23 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 4-position with a pyrrolidine group. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . The Boc group () is a widely used protective moiety for amines, offering resistance to nucleophilic and basic conditions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| Synonyms | SY358021; 2383626-59-1 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in DMSO, DMF |
The 3D conformation of the molecule reveals a puckered pyrrolidine ring, with the Boc group adopting a staggered configuration relative to the quinoline plane . This spatial arrangement influences intermolecular interactions, particularly in biological systems .
Spectroscopic Characterization
While specific spectral data for 4-(1-Boc-3-pyrrolidinyl)quinoline are scarce, analogous compounds exhibit characteristic peaks in NMR and IR spectra:
-
NMR: Signals for pyrrolidine protons (δ 1.2–3.5 ppm), Boc methyl groups (δ 1.4 ppm), and quinoline aromatic protons (δ 7.5–8.9 ppm) .
-
IR: Stretching vibrations for C=O (≈1700 cm) and C-N (≈1250 cm) .
Synthetic Methodologies
Boc Protection Strategies
The synthesis typically begins with the protection of the pyrrolidine amine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine :
This step ensures chemoselectivity in subsequent reactions involving the quinoline ring .
Quinoline-Pyrrolidine Coupling
A pivotal step involves linking the Boc-pyrrolidine to the quinoline core. One effective method is the Friedländer condensation, which couples amino-substituted carbonyl compounds with ketones . For example, trans-4-hydroxy-L-proline derivatives have been used to generate pyrrolo[3,4-b]quinolone scaffolds via this route :
Alternative approaches include transition metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to attach substituted pyrrolidines to halogenated quinolines .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedländer Condensation | 60–75 | Stereochemical control | Requires anhydrous conditions |
| Metal-Catalyzed Coupling | 45–65 | Broad substrate compatibility | Catalyst cost |
| Biere-Seelen Synthesis | 50–70 | High regioselectivity | Multi-step process |
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